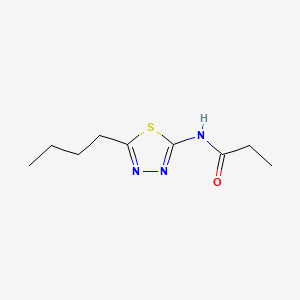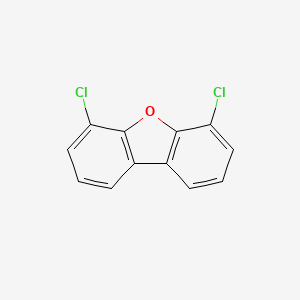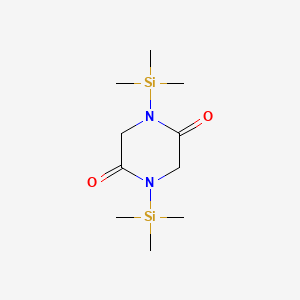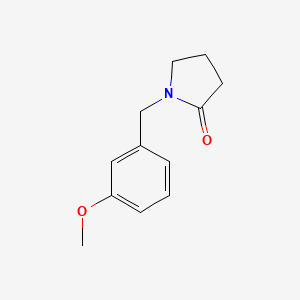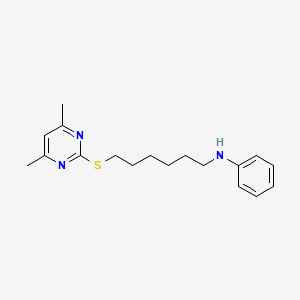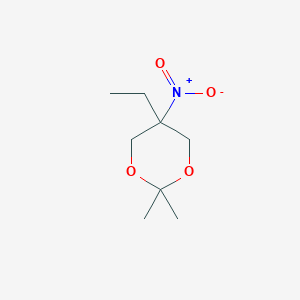![molecular formula C19H19N3O4S B14162034 N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-methylbenzamide CAS No. 292052-11-0](/img/structure/B14162034.png)
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-methylbenzamide is a chemical compound with a complex structure that includes an oxazole ring, a sulfonamide group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-methylbenzamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving appropriate precursors such as 3,4-dimethyl-1,2-oxazole.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the oxazole derivative with sulfonyl chloride in the presence of a base.
Coupling with Benzamide: The final step involves coupling the sulfonamide-oxazole intermediate with 2-methylbenzoyl chloride under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and benzamide moieties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antibacterial and antifungal agent due to its sulfonamide group.
Biological Research: The compound is used in studies involving enzyme inhibition and protein binding.
Industrial Applications: It is utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-methylbenzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis.
Protein Binding: The compound can bind to proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Sulfisoxazole: A sulfonamide antibiotic with a similar structure but different substituents on the oxazole ring.
Sulfamethoxazole: Another sulfonamide antibiotic with a different heterocyclic ring structure.
Uniqueness
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-methylbenzamide is unique due to its specific combination of an oxazole ring, sulfonamide group, and benzamide moiety, which imparts distinct chemical and biological properties compared to other sulfonamide compounds.
Properties
CAS No. |
292052-11-0 |
|---|---|
Molecular Formula |
C19H19N3O4S |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C19H19N3O4S/c1-12-6-4-5-7-17(12)18(23)20-15-8-10-16(11-9-15)27(24,25)22-19-13(2)14(3)21-26-19/h4-11,22H,1-3H3,(H,20,23) |
InChI Key |
RVYLXHNPDNGNAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C(=NO3)C)C |
solubility |
50.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-[(E)-cyano(1-methylpyrrolidin-2-ylidene)methyl] O,O-dipropan-2-yl phosphorodithioate](/img/structure/B14161960.png)
![1-[4-(2-Methylbutan-2-yl)phenoxy]butan-2-yl prop-2-yn-1-yl sulfite](/img/structure/B14161971.png)
![N,N-bis[(benzotriazol-1-yl)methyl]methylamine](/img/structure/B14161974.png)
![N-[3-(4-chlorophenyl)-1-methyl-4-oxoquinolin-2-yl]acetamide](/img/structure/B14161985.png)
![[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methylphenoxy)ethyl]cyanamide](/img/structure/B14161986.png)
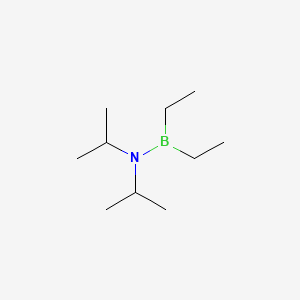
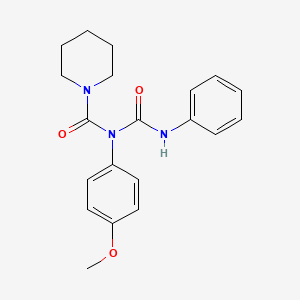
![5-Isoxazolecarboxamide, N-[1-[[[(1R)-1-[4-(3-chloro-1H-indazol-1-yl)-2-fluorophenyl]ethyl]amino]carbonyl]cyclopropyl]-3-methoxy-](/img/structure/B14162001.png)
